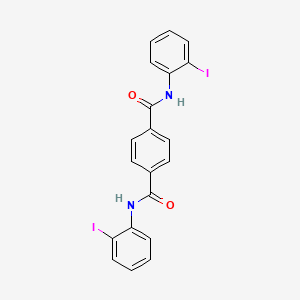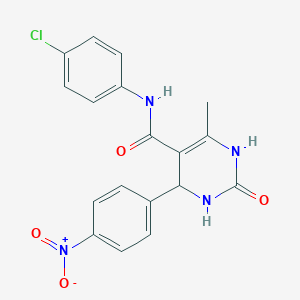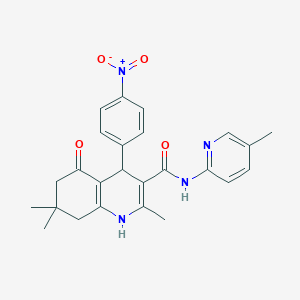![molecular formula C18H14BrN3O6 B4932948 N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine, also known as BBAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAG is a derivative of glycine and has a unique chemical structure that makes it an interesting compound to study.
作用機序
The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine involves the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. This compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, this compound can induce the expression of genes that promote apoptosis and inhibit cell growth. This compound also inhibits the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. This compound has been shown to cross the blood-brain barrier and has neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Another advantage of using this compound is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine. One area of research is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another area of research is to develop more efficient synthesis methods for this compound that can improve its yield and purity. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different signaling pathways in cancer cells. Finally, more research is needed to determine the optimal dosage and administration route for this compound in vivo.
合成法
The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine involves the reaction of 2-bromo-3-nitrobenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to obtain this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
科学的研究の応用
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition to cancer treatment, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O6/c19-14-7-2-1-6-13(14)17(25)21-15(18(26)20-10-16(23)24)9-11-4-3-5-12(8-11)22(27)28/h1-9H,10H2,(H,20,26)(H,21,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBXYMAFLRUSIV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)




![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)


![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
